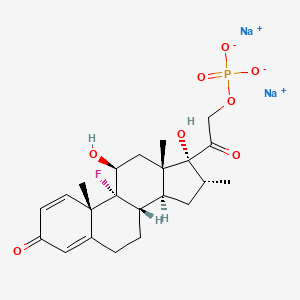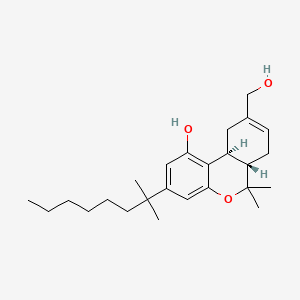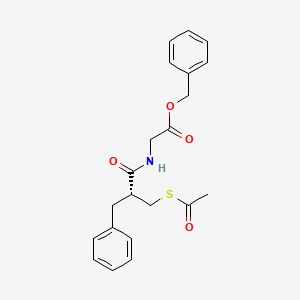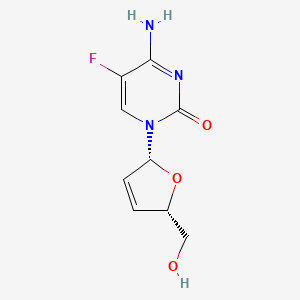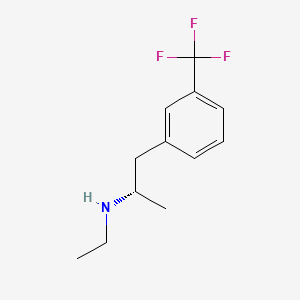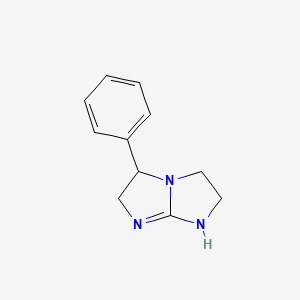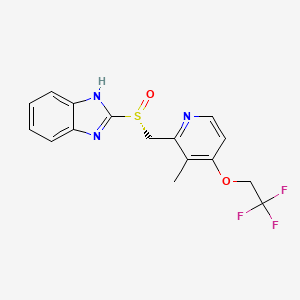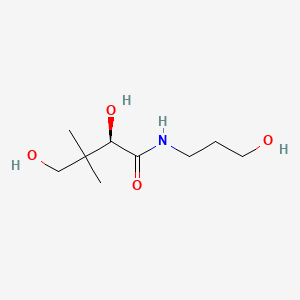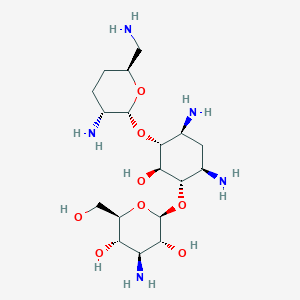
Dibekacin
Vue d'ensemble
Description
Dibekacin is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin . It has been used in combination with sulbenicillin . It is derived from kanamycin and has antitubercular as well as broad-spectrum antimicrobial properties .
Synthesis Analysis
This compound can be synthesized from D-glucosamine and D-glucose using an oxidative decarboxylation reaction with lead tetraacetate and a reductive deacetoxylation reaction with sodium borohydride . An efficient and scalable one-pot production process was developed to prepare arbekacin from this compound .
Molecular Structure Analysis
The molecular formula of this compound is C18H37N5O8 . Its molecular weight is 451.52 . The structure of this compound was optimized and its energy value was minimized using the Gaussian 09 software .
Chemical Reactions Analysis
The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity was found to be an important factor affecting the ratio of product to impurities .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 451.52 and a formula of C18H37N5O8 . Its physical and chemical properties include a CLOGP of -3.41, LIPINSKI of 2, HAC of 13, HDO of 9, TPSA of 247.94, ALOGS of -1.13, and ROTB of 6 .
Applications De Recherche Scientifique
Interaction avec les pénicillines
Dibekacin a été étudié pour son interaction in vitro avec des pénicillines semi-synthétiques telles que la carbenicilline, l'ampicilline et la ticarcilline . La cinétique d'inactivation de la dibekacine par ces pénicillines a été étudiée, en tenant compte de facteurs tels que le temps, la concentration de la pénicilline dans l'échantillon et le milieu réactionnel utilisé dans le processus d'inactivation .
Comparaison avec d'autres antibiotiques aminosides
L'activité de this compound a été comparée à celle d'autres antibiotiques aminosides . Cette comparaison aide à comprendre l'efficacité de this compound contre diverses souches bactériennes et son utilisation potentielle dans le traitement de différentes infections bactériennes .
Pharmacocinétique chez les sujets normaux et les patients atteints d'insuffisance rénale chronique
La pharmacocinétique de this compound a été étudiée chez des sujets normaux et chez des patients atteints d'insuffisance rénale chronique . Comprendre la pharmacocinétique de this compound peut aider à déterminer la posologie et la méthode d'administration appropriées pour différentes populations de patients .
Cinétique d'inactivation
La cinétique d'inactivation de this compound par les pénicillines semi-synthétiques a été étudiée . Pour un rapport de concentration this compound/β-lactame de 1/100, le pourcentage maximal d'inactivation de this compound a été obtenu pour la ticarcilline (99%), suivi de la carbenicilline (90%) et enfin de l'ampicilline (65%) sur une période de 45 heures .
Influence du milieu réactionnel
L'influence du milieu réactionnel utilisé dans le processus d'inactivation de this compound par les pénicillines semi-synthétiques a également été étudiée . Il a été constaté que dans les mêmes conditions expérimentales, le pourcentage d'inactivation dans le sérum humain était inférieur à celui observé en solution tamponnée, pH = 7.4 .
Comparaison de l'inactivation avec la gentamicine
Le degré d'inactivation de this compound et de gentamicine s'est avéré similaire dans les conditions expérimentales utilisées dans une étude . Cette comparaison peut fournir des informations sur la stabilité et l'efficacité de this compound par rapport à d'autres antibiotiques .
Mécanisme D'action
Target of Action
Dibekacin, an aminoglycoside antibiotic, primarily targets the 30S and 50S subunits of bacterial ribosomes . These ribosomal subunits play a crucial role in protein synthesis within the bacterial cell, making them an effective target for antibiotics like this compound .
Mode of Action
This compound interacts with its targets by binding to the 30S and 50S subunits of the bacterial ribosome . This binding inhibits protein synthesis and generates errors in the transcription of the genetic code, leading to bacterial cell death . This mechanism of action is common among aminoglycoside antibiotics .
Biochemical Pathways
By binding to the bacterial ribosome, this compound disrupts the normal reading of mRNA, leading to the production of faulty proteins and ultimately causing bacterial cell death .
Pharmacokinetics
Studies have been conducted on the pharmacokinetics of this compound in different populations, such as neonates and geriatric patients , indicating that the drug’s pharmacokinetic properties may vary based on factors like age and health status.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with protein synthesis, this compound causes the production of faulty proteins within the bacterial cell, leading to cell death . This makes this compound effective against a range of gram-negative aerobes and some strains of Staphylococci .
Action Environment
These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQSGDBDPYCEO-XVZSLQNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022915 | |
| Record name | Dibekacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34493-98-6 | |
| Record name | Dibekacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibekacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibekacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibekacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibekacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBEKACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dibekacin exert its antibacterial effect?
A1: this compound, similar to other aminoglycosides, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with protein synthesis. [] This binding leads to misreading of mRNA, ultimately inhibiting bacterial growth and often resulting in bacterial death. []
Q2: Which specific ribosomal proteins are involved in this compound binding?
A2: Research suggests that ribosomal proteins S9 and L6 play a crucial role in the binding of this compound to the ribosome. [] These proteins, particularly S9, are located in the 30S subunit and contribute significantly to the drug's binding affinity. []
Q3: Does this compound affect the bacterial cell wall?
A3: While this compound's primary target is the ribosome, studies indicate that it can also directly interact with the bacterial cell wall. [] Electron microscopy revealed that this compound treatment leads to disintegration of the outer membrane in Pseudomonas aeruginosa. [] This disruption likely contributes to the drug's bactericidal effect. []
Q4: What is the molecular formula and weight of this compound?
A4: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to reputable chemical databases or the drug's official documentation.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers mainly focus on the pharmacological and toxicological aspects of this compound, they lack detailed spectroscopic data. To access such information, consult specialized chemical databases or analytical chemistry literature.
Q6: Does this compound possess any catalytic properties?
A6: this compound is primarily recognized for its antibacterial properties and does not exhibit inherent catalytic activity. The provided research focuses on its therapeutic applications and does not indicate any catalytic uses.
Q7: Have any computational studies been conducted on this compound?
A7: The provided research excerpts do not mention any computational chemistry studies or modeling efforts related to this compound.
Q8: How do structural modifications of this compound affect its activity?
A9: Modifying this compound's structure can significantly alter its activity. For instance, creating N-alkylsulfonate derivatives of this compound reduced nephrotoxicity in rats compared to the original this compound sulfate. [] Notably, this compound-di-N-methanesulfonate showed minimal nephrotoxicity but lacked in vivo activity against Pseudomonas aeruginosa. [] This highlights the delicate balance between efficacy and toxicity when modifying aminoglycoside structures.
Q9: What are the SHE considerations for handling and using this compound?
A9: The provided research papers do not explicitly discuss SHE regulations. As a potent antibiotic, handling this compound requires standard laboratory safety practices and adherence to local regulations for hazardous substances.
Q10: What is the elimination half-life of this compound?
A13: this compound's elimination half-life in humans ranges from 1.9 to 2.0 hours. [] It is primarily excreted unchanged by the kidneys. []
Q11: Does age affect the pharmacokinetics of this compound?
A14: Yes, studies in elderly subjects indicate that creatinine clearance correlates with this compound's elimination rate constant and volume of distribution. [] Therefore, dosage adjustments may be necessary for patients with impaired renal function, particularly the elderly.
Q12: How do the pharmacokinetic properties of this compound differ between animals and humans?
A15: Research comparing this compound's pharmacokinetics in rabbits, dogs, and humans suggests that animal models can provide valuable insights into its behavior in humans. [] All three species demonstrated an increase in the volume of distribution with increasing doses. [] Additionally, a correlation was observed between the drug's half-life and body weight across these species. []
Q13: What is the in vitro activity of this compound against common pathogens?
A16: this compound exhibits potent in vitro activity against a broad range of gram-negative bacteria, including E. coli, Klebsiella pneumoniae, Proteus species, and Pseudomonas aeruginosa. [, , ] It demonstrates comparable or superior activity to gentamicin against these pathogens. [, ]
Q14: Has this compound shown efficacy in treating urinary tract infections?
A17: Yes, clinical studies have demonstrated this compound's effectiveness in treating complicated urinary tract infections. [] A study involving elderly patients showed promising cure rates after a 10-day treatment course. []
Q15: Can fosfomycin enhance this compound's therapeutic efficacy?
A18: Research suggests that combining this compound with fosfomycin can enhance its therapeutic efficacy and reduce nephrotoxicity in treating complicated urinary tract infections. [] This combination demonstrated synergistic antibacterial effects and improved patient outcomes. []
Q16: What are the mechanisms of resistance to this compound?
A19: Similar to other aminoglycosides, bacterial resistance to this compound primarily arises from enzymatic inactivation. [] Enzymes like aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases can modify the this compound molecule, rendering it ineffective. [, ]
Q17: Does cross-resistance exist between this compound and other aminoglycosides?
A20: Cross-resistance between this compound and other aminoglycosides, such as gentamicin, tobramycin, and amikacin, can occur due to shared resistance mechanisms. [, , ] This emphasizes the importance of susceptibility testing to guide appropriate antibiotic selection.
Q18: What are the potential toxicities associated with this compound?
A21: this compound, like other aminoglycosides, can cause nephrotoxicity and ototoxicity. [, , , , ] Nephrotoxicity manifests as damage to the kidneys, potentially leading to renal impairment. [, , ] Ototoxicity affects the inner ear, potentially causing hearing loss or balance problems. [, ]
Q19: Does fosfomycin offer any protection against this compound-induced nephrotoxicity?
A22: Yes, research indicates that fosfomycin can protect against this compound-induced nephrotoxicity in rats. [, , ] The protective effect is attributed to fosfomycin's ability to reduce this compound accumulation in the kidneys and protect lysosomes from aminoglycoside-induced damage. [, , ]
Q20: Are there any specific drug delivery strategies for this compound?
A20: The provided research mainly focuses on conventional administration routes for this compound (intravenous and intramuscular). Exploring novel drug delivery systems like nanoparticles or liposomes could potentially enhance its targeting to specific tissues or reduce its toxicity.
Q21: What analytical methods are used to measure this compound concentrations?
A26: The research mentions several methods for quantifying this compound concentrations, including bioassays, radioimmunoassays, and microbiological assays. [, , ] Each method has advantages and limitations, and the choice depends on the specific research question and available resources.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




